![molecular formula C12H17NO2 B182697 N-(4-Ethoxyphenyl)butanamide CAS No. 21218-92-8](/img/structure/B182697.png)
N-(4-Ethoxyphenyl)butanamide
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Description
N-(4-Ethoxyphenyl)butanamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
N-(4-Ethoxyphenyl)butanamide is primarily studied for its analgesic and antipyretic properties. Structurally similar to phenacetin, it was initially considered a safer alternative but was withdrawn from the market due to renal toxicity concerns associated with its metabolite, 4-ethoxyaniline .
Mechanism of Action:
The compound operates by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by synthesizing prostaglandins. This inhibition reduces pain and fever but may also lead to adverse effects such as renal damage .
Biological Studies
Interactions with Biological Macromolecules:
Research has shown that this compound interacts with proteins and nucleic acids, influencing various biochemical pathways. Its ability to form hydrogen bonds enhances its binding affinity to molecular targets, potentially leading to therapeutic applications .
Case Study: Renal Toxicity
A significant case study highlighted the renal toxicity of bucetin. It was found that the compound's metabolism leads to the formation of toxic metabolites that can cause renal papillary necrosis, similar to effects seen with phenacetin. This toxicity is attributed to the inhibition of prostaglandin E2 synthesis, which is vital for maintaining renal blood flow .
Material Science
This compound serves as a building block in synthesizing advanced materials such as polymers and liquid crystals. Its unique structural features allow for modifications that enhance material properties, making it valuable in developing new materials for various applications.
Chemical Reactions and Synthesis
Synthesis Methods:
The synthesis of this compound typically involves reacting 4-ethoxyphenyl isocyanate with appropriate carboxylic acids under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, often using bases like triethylamine to facilitate amide bond formation.
Reactivity:
The compound can undergo various chemical transformations:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Reduction reactions can convert carbonyl groups into alcohols.
- Substitution Reactions: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Comparison with Analogous Compounds
A comparative analysis reveals that this compound exhibits distinct pharmacokinetic profiles compared to other similar compounds like N-(4-methoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide. The presence of the ethoxy group influences solubility and lipophilicity, affecting biological activity and interactions with molecular targets.
Compound Name | Structural Features | Key Applications |
---|---|---|
This compound | Ethoxy group present | Analgesic, anti-inflammatory |
N-(4-Methoxyphenyl)-4-oxo-... | Methoxy group present | Similar pharmacological effects |
N-(4-Chlorophenyl)-... | Chlorine substituent | Varies in reactivity and toxicity |
Properties
CAS No. |
21218-92-8 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h6-9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
FAPBNZGKOCMULQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC |
Key on ui other cas no. |
21218-92-8 |
Origin of Product |
United States |
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